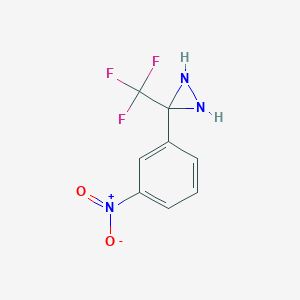
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine is an organic compound characterized by the presence of a diaziridine ring, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring can be synthesized through the reaction of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3-Aminophenyl)-3-(trifluoromethyl)diaziridine.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives such as 3-(3-Aminophenyl)-3-(trifluoromethyl)diaziridine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The nitrophenyl and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)-3-methyl-diaziridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(4-Nitrophenyl)-3-(trifluoromethyl)diaziridine: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-3-(trifluoromethyl)aziridine: Similar structure but with an aziridine ring instead of a diaziridine ring.
Uniqueness
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine is unique due to the combination of its diaziridine ring, nitrophenyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
629646-12-4 |
|---|---|
Molecular Formula |
C8H6F3N3O2 |
Molecular Weight |
233.15 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4,12-13H |
InChI Key |
RJKYMBCDBXHYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


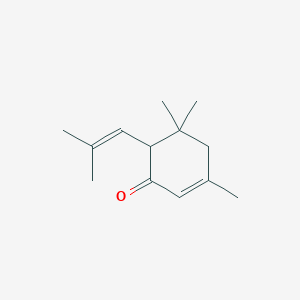
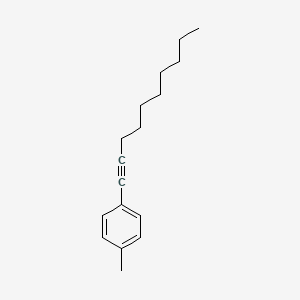
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)


![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

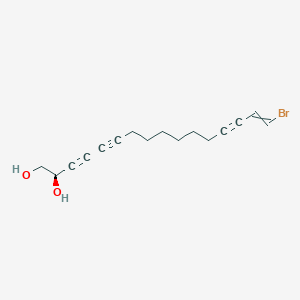
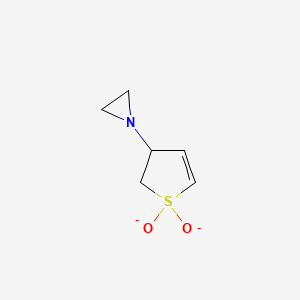
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
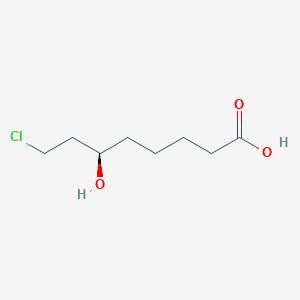
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
